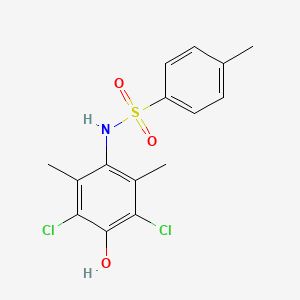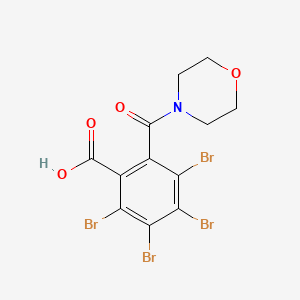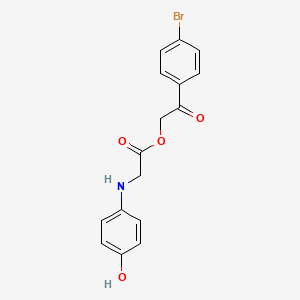![molecular formula C21H14ClN3O3 B3567876 (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B3567876.png)
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Overview
Description
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1-acetyl-3-phenylpyrazole with 4-chlorobenzaldehyde under basic conditions to form an intermediate, which is then cyclized with an appropriate reagent to yield the final oxazole product. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis but optimized for yield and efficiency. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitrating agents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
Biologically, this compound is explored for its potential as an enzyme inhibitor or as a probe in biochemical assays due to its unique structural features.
Medicine
In medicine, research is focused on its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another name for benzylamine, featuring similar structural elements.
Uniqueness
What sets (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one apart is its combination of a pyrazole ring, an oxazole ring, and a chlorophenyl group, which imparts unique chemical and biological properties not found in simpler compounds like benzylamine.
Properties
IUPAC Name |
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c1-13(26)25-12-16(19(24-25)14-5-3-2-4-6-14)11-18-21(27)28-20(23-18)15-7-9-17(22)10-8-15/h2-12H,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYIQJYIAOIBFI-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3567800.png)
![4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine](/img/structure/B3567803.png)

![2-[(4-Ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B3567823.png)

![N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B3567842.png)
![N-(2-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3567844.png)


![ethyl 5-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]-2-(2-methylpropoxy)benzoate](/img/structure/B3567877.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acrylic acid](/img/structure/B3567884.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3567888.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567893.png)
![N-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3567895.png)
